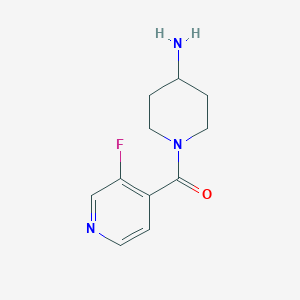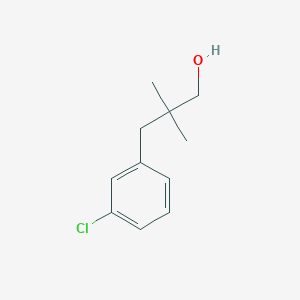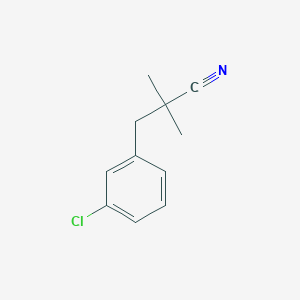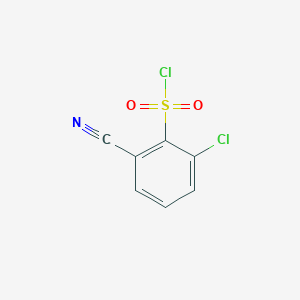![molecular formula C12H22N2O2S B1466328 Ácido 2-[4-(Tiana-4-il)piperazin-1-il]propanoico CAS No. 1469787-12-9](/img/structure/B1466328.png)
Ácido 2-[4-(Tiana-4-il)piperazin-1-il]propanoico
Descripción general
Descripción
2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid is a useful research compound. Its molecular formula is C12H22N2O2S and its molecular weight is 258.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica del Cáncer
Los compuestos con la porción piperazina se han explorado por su potencial en el tratamiento del cáncer. Específicamente, los derivados similares al ácido 2-[4-(Tiana-4-il)piperazin-1-il]propanoico han demostrado eficacia contra las células de cáncer de mama humano al dirigirse a la Poli (ADP-Ribosa) Polimerasa (PARP) . Estos compuestos pueden inducir la muerte celular en las células cancerosas, lo que los convierte en candidatos prometedores para el desarrollo de nuevas terapias contra el cáncer.
Desarrollo de Medicamentos Antipsicóticos
Los derivados de la piperazina también se están investigando como agentes antipsicóticos atípicos . Exhiben afinidad por los receptores D2 y 5-HT2A, que son cruciales en el tratamiento farmacológico de la esquizofrenia. Los compuestos se han probado por su actividad farmacológica in vitro e in vivo, mostrando promesa como agentes terapéuticos novedosos sin los efectos secundarios graves de los medicamentos actuales.
Inducción de la Apoptosis
Otra aplicación es en la inducción de la apoptosis, el proceso de muerte celular programada, que es un componente vital de varios tratamientos médicos, incluida la terapia contra el cáncer. Los compuestos sustituidos de piperazin-1-il se han estudiado por su capacidad de inducir la apoptosis en líneas celulares cancerosas específicas, como las células BT-474 . Esta aplicación es crítica para desarrollar medicamentos que puedan dirigirse y eliminar selectivamente las células cancerosas.
Propiedades
IUPAC Name |
2-[4-(thian-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-10(12(15)16)13-4-6-14(7-5-13)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWCFKCFPKJZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)

![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)






![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466267.png)
![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
